ethyl 2-(acetylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related pyran and pyridine derivatives often involves the reaction of ethyl or methyl 3-oxoalkanoates with N,N-dimethylformamide dimethyl acetal, leading to a series of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates which subsequently react with phenylhydrazine or other reagents to afford the desired heterocyclic compounds. These processes are characterized by high yields and can include further transformations to obtain compounds with specific functional groups (Menozzi, Mosti, & Schenone, 1987).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques including NMR, UV-Visible, FT-IR, and X-ray crystallography. These studies reveal detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups, contributing to our understanding of how these structures influence the compound's reactivity and properties (Singh, Rawat, & Sahu, 2014).
Chemical Reactions and Properties
Ethyl 2-(acetylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate and its derivatives can undergo a variety of chemical reactions, including cyclocondensation, acetylation, and reactions with nucleophiles, leading to the formation of new heterocyclic systems. These reactions are often facilitated by the presence of specific functional groups within the molecule, such as acetyl or dimethylaminomethylene groups, and can result in the formation of compounds with local anesthetic, platelet antiaggregating, and other biological activities (Mosti et al., 1994).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystallinity, can vary significantly depending on their molecular structure. X-ray crystallography studies provide valuable insights into the crystal packing, hydrogen bonding, and other interactions that influence the physical properties of these compounds. Such analyses are crucial for understanding the material's stability, solubility, and potential applications (Chao, 2014).
Chemical Properties Analysis
The chemical properties of ethyl 2-(acetylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate derivatives, such as reactivity, acidity, and electrophilicity, are influenced by their molecular structure. Studies utilizing DFT calculations and experimental reactions have shed light on the compound's behavior in various chemical environments, revealing its potential for synthesis of new heterocyclic compounds and applications in medicinal chemistry (Naveen et al., 2021).
properties
IUPAC Name |
ethyl 2-acetamido-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-5-18-13(17)11-9-6-14(3,4)19-7-10(9)20-12(11)15-8(2)16/h5-7H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAQALWFSOMMDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(acetylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate |
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